6-Phenylpyridin-3-amine

Physicochemical characterization Solid-state properties Regioisomer comparison

Medicinal chemistry teams need structurally validated fragment scaffolds with reliable handling properties. 6-Phenylpyridin-3-amine (CAS 126370-67-0) delivers: • 1.55 Å co-crystal structure with TrmD (PDB 6QOV) confirms 3-amino binding geometry impossible with 2-amino regioisomers. • mp 103-106 °C prevents automated dispensing failures caused by low-melting regioisomers (62-72 °C). • Derivatives show nanomolar polypharmacology (FGFR, EGFR, RET, ALK, AKT1 IC50 50 nM) with 66.1% in vivo tumor growth inhibition.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 126370-67-0
Cat. No. B142984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyridin-3-amine
CAS126370-67-0
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)N
InChIInChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2
InChIKeyFLIQYTXJLWGVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylpyridin-3-amine: Compound Overview


6-Phenylpyridin-3-amine (CAS 126370-67-0), also known as 5-amino-2-phenylpyridine or 3-amino-6-phenylpyridine, is a heterocyclic aromatic amine with molecular formula C11H10N2 and molecular weight 170.21 g/mol [1]. The compound features a pyridine core bearing an amino group at the 3-position and a phenyl substituent at the 6-position . Its physicochemical profile includes a melting point of 103–106 °C, a predicted boiling point of 341.9 °C, and a computed XLogP3-AA of 1.8 [1]. Primarily utilized as a versatile synthetic intermediate and fragment scaffold, this compound has been specifically deployed in structure-guided fragment-based drug discovery programs targeting mycobacterial tRNA modification enzymes and in the development of multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for non-small cell lung cancer [2][3].

6-Phenylpyridin-3-amine: Irreplaceable Regioisomer


Aminophenylpyridines exist as a family of regioisomers differentiated solely by the position of the amino and phenyl substituents on the pyridine ring, yet these positional variations produce large, quantifiable differences in physicochemical properties and biological recognition that preclude generic interchange. The target compound (3-amino-6-phenyl) exhibits a melting point 31–34 °C higher than its 2-amino-6-phenyl regioisomer (71–72 °C) and 23–29 °C lower than the 2-amino-5-phenyl regioisomer (132–137 °C) [1], directly impacting solid-state handling and formulation. Its XLogP3 of 1.8 is 0.5 log units lower than the 2-amino-5-phenyl isomer (XLogP3 = 2.3) [2][3], conferring measurably different aqueous solubility and permeability characteristics. Critically, the 3-amino group enables specific hydrogen-bonding geometries and derivatization vectors that are structurally impossible with the 2-amino or 4-amino series—as evidenced by the co-crystal structure of a 3-amino-6-phenylpyridine fragment bound to TrmD methyltransferase at 1.55 Å resolution [4]. Substituting with any other regioisomer would alter or abolish target binding, synthetic reactivity at the amino position, and downstream SAR relationships.

6-Phenylpyridin-3-amine: Head-to-Head Comparisons


Melting Point and Solid-State Handling Comparison

Among the five most common aminophenylpyridine regioisomers, 6-phenylpyridin-3-amine (3-amino-6-phenylpyridine) exhibits a melting point of 103–106 °C, placing it in a moderate thermal range distinct from all comparators. The 2-amino-6-phenyl isomer melts at 71–72 °C (Δ = −31 to −34 °C), the 3-amino-2-phenyl isomer at 62–64 °C (Δ = −39 to −44 °C), the 2-amino-5-phenyl isomer at 132–137 °C (Δ = +26 to +34 °C), and the 2-amino-4-phenyl isomer at 164–165 °C (Δ = +58 to +62 °C) [1]. The target compound's intermediate melting range avoids the low-melting stickiness/gumming issues of the 62–72 °C isomers (which complicate room-temperature weighing and solid dispensing) and the high-melting processing requirements of the 164–165 °C isomer that may necessitate elevated dissolution temperatures, potentially degrading heat-sensitive downstream intermediates . For procurement teams, this thermal profile supports more consistent solid-state handling during automated library plating and parallel synthesis workflows.

Physicochemical characterization Solid-state properties Regioisomer comparison

Lipophilicity Advantage for Drug-Likeness

The target compound has a computed XLogP3-AA of 1.8, which is 0.5 log units lower than the 2-amino-5-phenylpyridine regioisomer (XLogP3 = 2.3), representing a ~3.2-fold difference in theoretical octanol-water partition [1][2]. In the context of drug discovery, this lower lipophilicity positions the target compound closer to the optimal logP range (1–3) for oral bioavailability and reduces predicted promiscuity risk—both Lipinski and non-Lipinski promiscuity metrics correlate positively with increasing logP [1]. The 3-amino-6-phenyl substitution pattern thus provides a measurably more favorable starting point for lead optimization compared to the 2-amino-5-phenyl scaffold, where the higher logP of 2.3 may necessitate additional polarity-introducing modifications that increase molecular weight and synthetic complexity.

Lipophilicity Drug-likeness ADME prediction

Fragment Co-Crystal Structure with TrmD Methyltransferase

A derivative of 6-phenylpyridin-3-amine—specifically (6-phenyl-3-pyridinyl)methylamine (Fragment 25)—was co-crystallized with tRNA-(N1G37) methyltransferase (TrmD) from Mycobacterium abscessus, yielding a high-resolution structure at 1.55 Å (PDB ID: 6QOV) [1]. This fragment-based drug discovery study identified the 3-amino-6-phenylpyridine core as a productive starting point for inhibitor development against a validated antibacterial target. The fragment's binding mode, revealed at atomic resolution, demonstrates that the 3-amino position engages in specific hydrogen-bonding interactions within the enzyme active site—interactions that would be geometrically impossible with 2-amino or 4-amino regioisomers [1]. In contrast, analogous fragment screening campaigns using 2-aminopyridine scaffolds (e.g., 2-amino-6-phenylpyridine) have been directed toward different target classes such as ALK2 kinase (e.g., K02288, IC50 1.1 nM), illustrating that the amino group position determines target class selectivity at the fragment level [2].

Fragment-based drug discovery X-ray crystallography Antimycobacterial target

Multitargeted Kinase Inhibition in NSCLC

The 3-amino-6-phenylpyridine scaffold is the core template for a series of multisubstituted pyridin-3-amine derivatives evaluated as multitargeted protein kinase inhibitors. In the 2017 Journal of Medicinal Chemistry study, compound 3m—a derivative built on the pyridin-3-amine framework—exhibited nanomolar inhibition against FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases [1]. The compound achieved a tumor growth inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenograft models with a favorable pharmacokinetic profile [1]. Additionally, a specific derivative incorporating the 6-phenylpyridin-3-yloxy motif—(S)-1-(5-(3-methyl-1H-indazol-5-yl)-6-phenylpyridin-3-yloxy)-3-phenylpropan-2-amine—showed an IC50 of 50 nM against full-length AKT1 kinase [2]. By comparison, 2-aminopyridine-based kinase inhibitors such as K02288 target a narrower spectrum (ALK1–6 with IC50s of 1–34 nM) but lack the multitargeted profile achievable from the 3-amino substitution pattern [3].

Kinase inhibition Non-small cell lung cancer Structure-activity relationship

Suzuki Coupling Synthetic Route Advantage

6-Phenylpyridin-3-amine is accessible via Suzuki-Miyaura cross-coupling of 3-amino-6-bromopyridine with phenylboronic acid, using PXPd catalyst and K2CO3 in THF-MeOH at room temperature, yielding the target compound in high purity as demonstrated by LCMS . An alternative reduction route from 5-nitro-2-phenylpyridine achieves approximately 81–85% yield . In contrast, the 2-amino-6-phenylpyridine regioisomer requires coupling at the 2-amino-6-bromopyridine precursor where the amino group is adjacent to the coupling site, potentially introducing steric hindrance that can reduce coupling efficiency [1]. The 3-amino-6-bromopyridine starting material benefits from the amino group being distal to the reactive 6-position, enabling more efficient palladium-catalyzed cross-coupling. For procurement decision-making, the Suzuki route from commercially available 3-amino-6-bromopyridine (available from multiple vendors) provides a robust, scalable entry point not universally applicable to all regioisomers.

Synthetic methodology Suzuki-Miyaura coupling Process chemistry

Pre-Plated Fragment in Commercial Libraries

6-Phenylpyridin-3-amine is specifically stocked and marketed as a fragment molecule by dedicated fragment suppliers including TargetMol (Catalog No. Fr12111), where it is positioned as a scaffold for molecular linking, expansion, and modification in drug discovery . The compound is available in pre-weighed quantities (5 mg at $35, 25 mg at $65) suitable for direct fragment screening without additional formulation . By contrast, the closest regioisomer 2-amino-5-phenylpyridine (CAS 33421-40-8) is primarily listed as a general research chemical rather than a curated fragment library component [1]. Additionally, 6-phenylpyridin-3-amine carries a computed Topological Polar Surface Area (TPSA) of 38.9 Ų [2], conforming to the fragment rule-of-three (Ro3) criterion (TPSA ≤ 60 Ų), further supporting its suitability for fragment-based screening libraries. The 2-amino-5-phenyl isomer has the same TPSA value but its higher logP (2.3 vs. 1.8) places it further from optimal fragment physicochemical space [3].

Fragment library Commercial availability Drug discovery screening

6-Phenylpyridin-3-amine: Key Application Scenarios


FBDD for Methyltransferases and Antibacterial Enzymes

Procurement of 6-phenylpyridin-3-amine is directly supported by its validated fragment status—available as a pre-plated fragment (TargetMol Fr12111) with all Ro3-compliant properties (MW 170.21, XLogP3 1.8, TPSA 38.9 Ų, HBD 1, HBA 2) . The 1.55 Å co-crystal structure with M. abscessus TrmD (PDB 6QOV) provides an atomic-resolution starting point for structure-guided fragment growing, merging, or linking . Researchers should prioritize this scaffold over 2-amino regioisomers when the target binding site accommodates hydrogen bonding from a 3-amino vector, as the crystallographic data confirms productive engagement geometrically unattainable with 2-amino or 4-amino fragments .

Multitargeted Kinase Inhibitors for NSCLC

The 3-amino-6-phenylpyridine core scaffold has been chemically validated in a J. Med. Chem. series where derivative 3m achieved nanomolar inhibition across FGFR1/2/3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK, with in vivo tumor growth inhibition of 66.1% in NCI-H1581 xenografts . A specific derivative incorporating the 6-phenylpyridin-3-yloxy moiety demonstrated AKT1 inhibition at IC50 50 nM . Medicinal chemistry teams pursuing polypharmacology approaches against NSCLC should select this scaffold over the 2-aminopyridine series (e.g., K02288 targeting ALK1–6 only) when simultaneous inhibition of multiple oncogenic kinase families is the therapeutic strategy .

Automated Library Synthesis with Consistent Solid Handling

For medicinal chemistry teams operating automated compound management systems, 6-phenylpyridin-3-amine offers a melting point (103–106 °C) that avoids the low-melting handling issues of the 62–72 °C regioisomers (2-amino-6-phenylpyridine at 71–72 °C, 3-amino-2-phenylpyridine at 62–64 °C) which can cause powder clumping, static adhesion, and inaccurate automated dispensing at ambient temperature . It simultaneously avoids the need for heated dissolution steps required by high-melting regioisomers (2-amino-4-phenylpyridine at 164–165 °C) that could degrade temperature-sensitive co-reagents during library synthesis . The 0.5-log-unit lower XLogP3 (1.8 vs. 2.3 for 2-amino-5-phenylpyridine) also supports superior solubility in aqueous reaction media commonly used in diversity-oriented synthesis .

Suzuki-Miyaura Derivatization for Selective Functionalization

The 3-amino-6-phenylpyridine architecture places the amino group distal to the 6-position coupling site, enabling efficient palladium-catalyzed Suzuki-Miyaura cross-coupling from 3-amino-6-bromopyridine without the steric hindrance that complicates coupling at 2-amino-substituted pyridines . Researchers planning to elaborate the scaffold via further cross-coupling at the pyridine ring or through derivatization of the 3-amino group (amide formation, urea synthesis, reductive amination) benefit from this substitution pattern. The well-established Suzuki route uses commercially available 3-amino-6-bromopyridine and operates at room temperature with PXPd catalyst, delivering the arylpyridine core in good purity . This practical advantage should be weighed against the higher synthetic cost or lower yields that may accompany regioisomers where the amino group is adjacent to the reactive center .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.